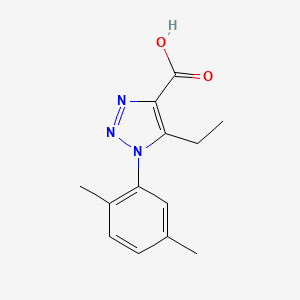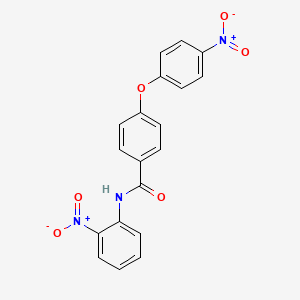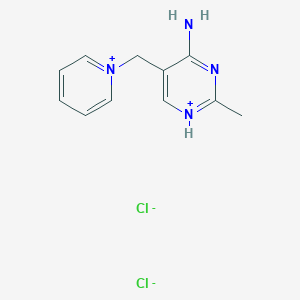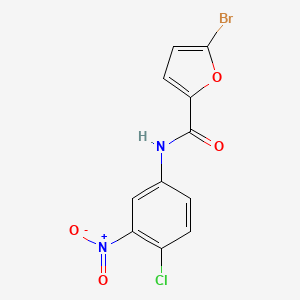![molecular formula C20H21N3O2S2 B4927142 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine, also known as PDD-00017273, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has a molecular weight of 554.69 g/mol.
作用機序
The mechanism of action of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine involves the inhibition of specific enzymes and signaling pathways that are involved in various diseases. For example, in cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines and chemokines. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of specific viral enzymes such as the RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine depend on the specific disease being targeted. In cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine reduces the production of inflammatory cytokines and chemokines, and thereby reduces inflammation. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the replication of viruses, and thereby reduces the viral load.
実験室実験の利点と制限
One of the advantages of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine is its specificity for specific enzymes and signaling pathways, which makes it a promising therapeutic agent for various diseases. Another advantage is its low toxicity, which makes it a safe drug candidate for clinical trials. However, one of the limitations of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine is its low solubility, which can affect its bioavailability and efficacy. Another limitation is its potential for drug resistance, which can limit its long-term effectiveness.
将来の方向性
There are several future directions for the research on 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in preclinical and clinical studies. Additionally, further research is needed to identify the specific diseases and conditions that can be effectively treated with 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine, and to develop novel drug delivery systems to improve its bioavailability and efficacy.
合成法
The synthesis of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine involves the reaction of 4,6-dichloro-5-pyrimidineamine with 4-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine. The compound can be purified by column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to inhibit the replication of viruses by targeting specific viral enzymes.
特性
IUPAC Name |
4,6-bis[(4-methoxyphenyl)methylsulfanyl]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-24-16-7-3-14(4-8-16)11-26-19-18(21)20(23-13-22-19)27-12-15-5-9-17(25-2)10-6-15/h3-10,13H,11-12,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCURQVURRXHUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[(4-methoxybenzyl)sulfanyl]pyrimidin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)


![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)


![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)
